molecular formula C6H8O2 B173474 Methyl 2-cyclopropylideneacetate CAS No. 110793-87-8

Methyl 2-cyclopropylideneacetate

Cat. No.: B173474
CAS No.: 110793-87-8
M. Wt: 112.13 g/mol
InChI Key: CXFUQXWODUHOTN-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropylideneacetate is a chemical compound with the CAS Number: 110793-87-8 . It has a molecular weight of 112.13 . The IUPAC name for this compound is this compound . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of this compound involves the Wittig olefinations of cyclopropanone ethyl hemiacetal with appropriately substituted triphenyl methylenephosphoranes . This compound is very reactive and acts as a Michael acceptor .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3 . The key for this Inchi Code is CXFUQXWODUHOTN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl 2-chloro-2-cyclopropylideneacetate can react with other nucleophiles by first undergoing a Michael addition and then substitution. The product can eventually be cyclized to give spirocyclopropane after functional group interconversion .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . The storage temperature for this compound is -20°C .

Scientific Research Applications

  • Building Blocks for Organic Synthesis : It has been used as a versatile multifunctional building block in organic synthesis. Limbach et al. (2004) developed a reproducible and inexpensive preparation method for cyclopropylideneacetates, demonstrating their utility in organic synthesis (Limbach, Dalai, & Meijere, 2004).

  • Synthesis of Cyclopropyl-Containing Amino Acids : Limbach et al. (2009) described the preparation of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which was reactive in Michael additions and Diels–Alder reactions. This compound led to new cyclopropyl-containing amino acids in protected form, demonstrating its application in amino acid synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

  • Chameleon Thermal Behavior in Cycloadducts : Zorn et al. (1999) explored the thermal behavior of cycloadducts of nitrones to Methyl 2-Chloro-2-cyclopropylidene- and 2-Chloro-2-spiropentylideneacetates. The study highlighted differentiated thermal behavior based on the constitution of the nitrone and solvent, offering insights into the reactivity of these compounds (Zorn, Goti, Brandi, Johnsen, Noltemeyer, Kozhushkov, & de Meijere, 1999).

  • Synthesis of Ring-Substituted 2-Cyclopropylglycines : Wessjohann et al. (1992) utilized alkyl 2-chloro-2-cyclopropylideneacetates as starting materials for synthesizing cyclopropylglycines, including natural products like 2-(1-methylcyclopropyl)glycine and cleonin. This study shows its potential in creating a variety of cyclopropyl-substituted amino acids (Wessjohann, Krass, Yu, & Meijere, 1992).

  • Nickel-Catalyzed Intermolecular Cocyclization : Saito, Masuda, and Komagawa (2004) demonstrated the [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and alkynes using nickel catalysts. This process led to the synthesis of cycloheptadiene derivatives, indicating the compound's role in facilitating complex chemical reactions (Saito, Masuda, & Komagawa, 2004).

  • CuX(2)-Mediated Cyclization Reaction : Huang and Zhou (2002) reported a novel cyclization reaction of cyclopropylideneacetic acids and esters mediated by CuX(2), producing 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones. This study highlights the compound's utility in creating diverse chemical structures (Huang & Zhou, 2002).

Safety and Hazards

The safety information for Methyl 2-cyclopropylideneacetate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Properties

IUPAC Name

methyl 2-cyclopropylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFUQXWODUHOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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